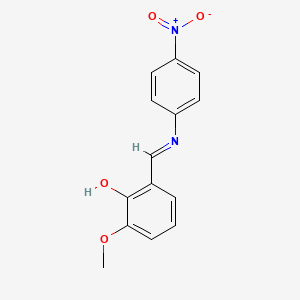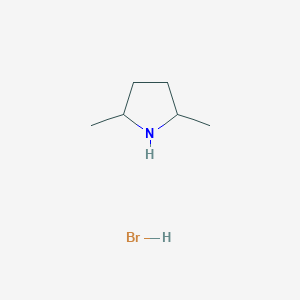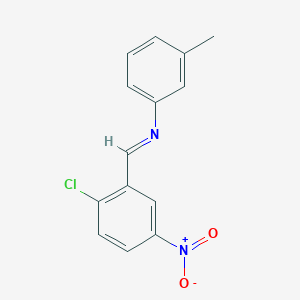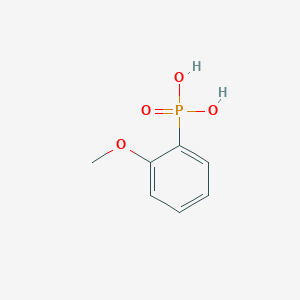
6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is an organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a cresol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol typically involves the reaction of 6-methoxy-2-naphthol with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the nitrophenyl group.
4-Hydroxy-3-methoxyphenylacetone: Contains a methoxy group and a phenyl ring but differs in the functional groups attached.
Uniqueness
6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is unique due to the presence of both the methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
47074-10-2 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-methoxy-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-4-2-3-10(14(13)17)9-15-11-5-7-12(8-6-11)16(18)19/h2-9,17H,1H3 |
Clé InChI |
FZKRJJCWTXXELC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)




![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)

![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
